Corticostatin

Description

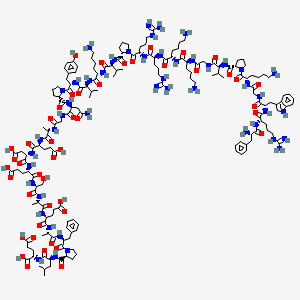

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKALIGRYJXFMNS-XBDDSDALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C167H257N47O46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3659.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68563-24-6, 103220-14-0 |

Source

|

| Record name | Acth (7-38) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Cortistatin discovery and function

An In-Depth Technical Guide to the Discovery and Function of Cortistatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortistatin, a neuropeptide with significant structural homology to somatostatin (B550006), has emerged as a molecule of substantial interest in neuroscience, immunology, and cardiovascular research. Initially identified in the cerebral cortex, it plays a crucial role in regulating sleep, neuronal activity, and inflammatory responses. This technical guide provides a comprehensive overview of the discovery, characterization, and multifaceted functions of cortistatin, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key in vivo studies, quantitative data on its biological activity, and visualizations of its signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Characterization

Cortistatin was first identified in 1996 by Luis de Lecea and J. Gregor Sutcliffe at The Scripps Research Institute.[1][2] Their research focused on identifying novel neuropeptides expressed in the cerebral cortex, leading to the discovery of a molecule that demonstrated neuronal-depressant and sleep-modulating properties.[1] The name "cortistatin" is derived from its cortical origin and its potent inhibitory effects on neuronal activity.

Structurally, cortistatin is a cyclic peptide that shares a high degree of sequence similarity with somatostatin, including the critical FWKT (phenylalanine-tryptophan-lysine-threonine) motif responsible for receptor binding.[3] In humans, the CORT gene encodes a 105-amino acid precursor protein, precortistatin, which is processed to yield two active forms: cortistatin-17 (CST-17) and cortistatin-29 (CST-29).[4] CST-17 is the primary active form.[4]

Biological Functions and Therapeutic Potential

Cortistatin exhibits a wide range of biological activities, many of which are mediated through its interaction with somatostatin receptors (SSTRs), the ghrelin receptor (GHSR1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[5][6][7]

Neuromodulation and Sleep Regulation

One of the most profound effects of cortistatin is its ability to induce slow-wave sleep.[1] Unlike somatostatin, intracerebroventricular administration of cortistatin leads to an increase in the duration of slow-wave sleep, suggesting a distinct role in sleep regulation.[1] This effect is thought to be mediated by its antagonism of acetylcholine's excitatory effects in the cortex and hippocampus.[1]

Anti-inflammatory and Immunomodulatory Effects

Cortistatin has demonstrated potent anti-inflammatory properties in various preclinical models of inflammatory and autoimmune diseases. It has been shown to be effective in models of endotoxemia, sepsis, inflammatory bowel disease (colitis), rheumatoid arthritis, and experimental autoimmune myocarditis.[8][9][10][11] Its anti-inflammatory actions are mediated by the downregulation of pro-inflammatory cytokines and chemokines, and the induction of anti-inflammatory cytokines like IL-10.[8][9]

Cardiovascular Homeostasis

Cortistatin and its receptors are expressed in the cardiovascular system, where they play a protective role. It has been shown to reduce myocardial damage in models of myocardial infarction and to have beneficial effects in autoimmune myocarditis.[11]

Quantitative Data on Cortistatin Activity

The following tables summarize the available quantitative data on the binding affinities and functional activities of cortistatin.

Table 1: Receptor Binding Affinities (IC50) of Cortistatin-14 (B8083240)

| Receptor Subtype | IC50 (nM) |

| sst1 | 5 |

| sst2 | 0.09 |

| sst3 | 0.3 |

| sst4 | 0.2 |

| sst5 | 0.3 |

Data sourced from a study on cortistatin-14 binding to somatostatin receptors.

Table 2: Functional Activity (EC50) of Cortistatin

| Receptor | Assay | EC50 (nM) |

| MrgX2 | Calcium Mobilization | ~10 |

Data from a study identifying MrgX2 as a high-potency receptor for cortistatin.[5]

Table 3: Effective Doses of Cortistatin in In Vivo Models

| Model | Species | Dose | Effect | Reference |

| LPS-induced Endotoxemia | Mouse | 0.5 nmol/mouse (i.p.) | Partially protective | [8] |

| LPS-induced Endotoxemia | Mouse | 2 nmol/mouse (i.p.) | Significant protection | [8] |

| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 2 nmol/mouse (i.p., twice at 6h intervals) | Improved survival | [8] |

| TNBS-induced Colitis | Mouse | 2 nmol/mouse (i.p.) | Reduced disease severity | [10] |

| Collagen-induced Arthritis | Mouse | Not specified | Reduced joint swelling and destruction | [9] |

| Experimental Autoimmune Myocarditis | Mouse | 1 nmol/mouse (i.p., 3 times/week) | Reduced inflammatory infiltration | [11] |

Signaling Pathways

Cortistatin exerts its diverse biological effects by activating distinct signaling cascades through its interaction with multiple G protein-coupled receptors.

Somatostatin Receptor (SSTR) Signaling

Cortistatin binds to all five somatostatin receptor subtypes (SSTR1-5), which are primarily coupled to inhibitory G proteins (Gi/o).[12] Activation of SSTRs by cortistatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.

Caption: Cortistatin signaling through somatostatin receptors (SSTRs).

MrgX2 Receptor Signaling

The Mas-related G protein-coupled receptor X2 (MrgX2) has been identified as a high-potency receptor for cortistatin.[5] MrgX2 is coupled to a Gq protein.[5] Upon cortistatin binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[5][7]

Caption: Cortistatin signaling through the MrgX2 receptor.

Ghrelin Receptor (GHSR1a) Signaling

Cortistatin also binds to the ghrelin receptor, GHSR1a.[6] The signaling downstream of cortistatin binding to GHSR1a is complex and appears to be distinct from that of ghrelin, the canonical ligand. While ghrelin robustly activates Gq and other G proteins, the precise signaling cascade initiated by cortistatin at this receptor is still under investigation.[14]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory effects of cortistatin.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study the systemic inflammatory response to bacterial endotoxin.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free saline

-

Cortistatin

-

Syringes and needles (27G)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare a stock solution of LPS in sterile saline.

-

Prepare the cortistatin solution in sterile saline.

-

Induce endotoxemia by intraperitoneal (i.p.) injection of LPS at a dose of 15 mg/kg body weight.

-

Administer cortistatin (e.g., 2 nmol/mouse) or vehicle (saline) i.p. at a specified time point relative to the LPS challenge (e.g., 30 minutes post-LPS).[8]

-

Monitor mice for signs of endotoxemia, including lethargy, piloerection, and huddling behavior.

-

At predetermined time points (e.g., 1, 3, 6, and 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

-

Tissues (e.g., liver, lung, spleen) can be harvested for histological analysis or measurement of inflammatory markers.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial infection.[15]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 4-0 silk)

-

Needle (e.g., 21G)

-

Sterile saline

-

Cortistatin

Procedure:

-

Anesthetize the mouse.

-

Make a midline laparotomy incision to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation can be varied to alter the severity of sepsis.

-

Puncture the ligated cecum once or twice with a needle.[15]

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin).

-

Administer fluid resuscitation with sterile saline subcutaneously.

-

Administer cortistatin (e.g., 2 nmol/mouse) or vehicle i.p. at specified time points post-CLP (e.g., 4 and 10 hours).[8]

-

Monitor mice for survival and signs of sepsis.

-

Collect blood and tissue samples at various time points for analysis of bacterial load, cytokine levels, and organ damage.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice

This model is used to study inflammatory bowel disease.[16]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS)

-

Catheter

-

Cortistatin

Procedure:

-

Fast mice overnight before the induction of colitis.

-

Anesthetize the mice lightly.

-

Slowly administer 100 µL of a 5% TNBS solution in 50% ethanol intrarectally using a catheter inserted approximately 4 cm into the colon.[16]

-

Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

-

Administer cortistatin (e.g., 2 nmol/mouse) or vehicle i.p. daily, starting from the day of colitis induction.[10]

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).

-

At the end of the experiment (e.g., day 7), euthanize the mice and collect the colon.

-

Measure the colon length and weight, and collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Conclusion

Cortistatin is a pleiotropic neuropeptide with a growing list of important physiological functions. Its discovery has opened new avenues for understanding the complex interplay between the nervous, immune, and cardiovascular systems. The potent anti-inflammatory and neuromodulatory properties of cortistatin make it an attractive candidate for the development of novel therapeutics for a range of disorders, including inflammatory diseases, sleep disorders, and potentially neurodegenerative conditions. Further research into the detailed molecular mechanisms of cortistatin's actions and the development of selective agonists for its various receptors will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on cortistatin, offering valuable data and protocols to aid in these future research endeavors.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Video: Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice [jove.com]

- 3. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 5. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 8. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]

- 13. Identification and characterization of a novel human cortistatin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

Cortistatin's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin (CST) is a neuropeptide with significant structural homology to somatostatin (B550006) (SST), yet it exhibits distinct physiological functions within the central nervous system.[1][2] Predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus, cortistatin plays a crucial role in regulating neuronal excitability, sleep-wake cycles, and neuro-immune responses.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying cortistatin's actions in neurons, intended for researchers and professionals in drug development.

Receptor Interactions and Binding Affinities

Cortistatin exerts its effects by binding to a range of G protein-coupled receptors (GPCRs), including all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2).[1][5][6][7] This promiscuous receptor interaction is central to its diverse physiological roles, some of which are distinct from somatostatin due to its unique binding to GHS-R1a and MrgX2.[1][8]

Quantitative Binding Data

The binding affinities of human cortistatin-14 (B8083240) for its primary neuronal receptors are summarized in the table below. This data, derived from competitive radioligand binding assays, highlights the high-affinity interactions that mediate cortistatin's potent effects.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| sst1 | Cortistatin-14 | Inhibition of [125I]-Somatostatin binding | - | 5 | [9] |

| sst2 | Cortistatin-14 | Inhibition of [125I]-Somatostatin binding | - | 0.09 | [9] |

| sst3 | Cortistatin-14 | Inhibition of [125I]-Somatostatin binding | - | 0.3 | [9] |

| sst4 | Cortistatin-14 | Inhibition of [125I]-Somatostatin binding | - | 0.2 | [9] |

| sst5 | Cortistatin-14 | Inhibition of [125I]-Somatostatin binding | - | 0.3 | [9] |

| GHS-R1a | Cortistatin-14 | Displacement of [125I]-Tyr-Ala-hexarelin | ~460-540 | - | [7] |

| MrgX2 | Cortistatin-14 | - | - | 25 (EC50) | [9] |

Signaling Pathways in Neurons

Upon binding to its cognate receptors, cortistatin initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The specific signaling pathway activated is dependent on the receptor subtype and the G protein to which it couples.

Somatostatin Receptor (sst) Signaling

All five somatostatin receptors are known to couple to pertussis toxin-sensitive Gi/o proteins. Activation of these pathways typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the activated G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of effects leads to membrane hyperpolarization and a reduction in neurotransmitter release. Some somatostatin receptors, such as sst2 and sst5, have also been shown to couple to Gq/11 proteins, which activate the phospholipase C (PLC) pathway.

Ghrelin Receptor (GHS-R1a) Signaling

The ghrelin receptor is primarily coupled to Gq/11 proteins. Activation of GHS-R1a by cortistatin leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in some of the unique central nervous system effects of cortistatin that are not shared by somatostatin.

MrgX2 Receptor Signaling

The MrgX2 receptor is coupled to Gq proteins, and its activation by cortistatin leads to an increase in intracellular calcium levels.[10] It has also been suggested to couple to Gi proteins.[11] This pathway is particularly relevant in the context of neuro-immune interactions and pain modulation, as MrgX2 is expressed in dorsal root ganglion neurons.

Electrophysiological Effects in Neurons

Cortistatin profoundly influences the electrical activity of neurons, generally exerting an inhibitory effect. These effects are mediated by the modulation of various ion channels, leading to changes in neuronal excitability and synaptic transmission.

Quantitative Electrophysiological Data

| Parameter | Neuronal Type | Effect of Cortistatin | Magnitude of Effect | Reference |

| Membrane Potential | Hippocampal CA1 Pyramidal Neurons | Hyperpolarization | - | |

| Input Resistance | Hippocampal CA1 Pyramidal Neurons | Increase | - | |

| Spontaneous Firing Rate | Cortical Neurons | Decrease | - | [1] |

| I M (M-current) | Hippocampal CA1 Pyramidal Neurons | Augmentation | - | |

| I K(L) (Leak K+ current) | Hippocampal CA1 Pyramidal Neurons | Augmentation | - | |

| I h (Hyperpolarization-activated cation current) | Hippocampal CA1 Pyramidal Neurons | Augmentation | 111 ± 4% of control (at mid-activation) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of cortistatin in neurons.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of cortistatin to its receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the receptor cDNA, or primary neuronal cultures).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 10-50 µg) to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [125I]-Somatostatin for sst receptors, or a radiolabeled ghrelin analog for GHS-R1a).

-

Add increasing concentrations of unlabeled cortistatin to compete with the radioligand for binding.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand known to bind to the receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of cortistatin.

-

Plot the specific binding as a function of the logarithm of the cortistatin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of cortistatin that inhibits 50% of the specific binding of the radioligand).

-

If the Kd of the radioligand is known, the Ki (inhibition constant) for cortistatin can be calculated using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the effects of cortistatin on the electrical properties of individual neurons.

Detailed Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least one hour to recover.

-

-

Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Fill the pipette with an appropriate intracellular solution (e.g., a potassium gluconate-based solution for current-clamp recordings).

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode , hold the neuron at a specific membrane potential and record the currents flowing across the membrane in response to voltage steps or in the absence of stimulation (spontaneous currents).

-

In current-clamp mode , inject a known amount of current and record the resulting changes in the neuron's membrane potential, including action potentials.

-

After recording a stable baseline, apply cortistatin to the perfusion solution at a known concentration.

-

Record the changes in the measured currents or voltages in the presence of cortistatin.

-

To test for reversibility, wash out the cortistatin by perfusing with drug-free aCSF.

-

-

Data Analysis:

-

Analyze the recorded traces using specialized software to quantify changes in parameters such as current amplitude, decay kinetics, action potential frequency, and resting membrane potential.

-

Compare the data recorded before, during, and after cortistatin application to determine its effects.

-

Conclusion

Cortistatin's intricate mechanism of action in neurons is a result of its ability to interact with multiple receptor systems, leading to the activation of diverse intracellular signaling pathways. This pleiotropic nature allows cortistatin to exert a wide range of effects on neuronal excitability and function. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where cortistatin signaling is implicated. Further research into the specific contributions of each receptor and signaling pathway will continue to unravel the full therapeutic potential of this fascinating neuropeptide.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Role of Cortistatin in the Regulation of Slow-Wave Sleep: A Technical Guide

Abstract: The neuropeptide cortistatin has emerged as a significant modulator of slow-wave sleep (SWS), a critical phase of non-rapid eye movement (NREM) sleep associated with memory consolidation and neural restoration. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms by which cortistatin regulates SWS. It is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and sleep medicine. This document summarizes key quantitative data, details experimental protocols for reproducing pivotal findings, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Cortistatin and Slow-Wave Sleep

Slow-wave sleep is characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG) and is homeostatically regulated; its intensity and duration increase with the length of prior wakefulness.[1] Cortistatin (CST), a neuropeptide primarily expressed in cortical and hippocampal GABAergic interneurons, has been identified as a key endogenous factor in the promotion of SWS.[2][3] Structurally similar to somatostatin (B550006) (SST), cortistatin binds to all five known somatostatin receptors (SSTRs) but elicits distinct physiological effects on sleep architecture.[2][4] While SST primarily increases rapid eye movement (REM) sleep, cortistatin selectively enhances deep SWS.[4] This functional divergence points to unique signaling mechanisms that are the focus of ongoing research and drug development efforts.

Quantitative Effects of Cortistatin on Sleep and Gene Expression

The administration of cortistatin and the physiological response to sleep deprivation have been quantified in several key studies. The following tables summarize these findings, providing a clear comparison of the effects observed under different experimental conditions.

Table 1: Effects of Intracerebroventricular (ICV) Administration of Cortistatin-14 (CST-14) on Sleep Parameters in Rats

| Parameter | Treatment Group | Observation | Fold/Percent Change | Reference |

| Deep SWS | CST-14 (100 ng, i.c.v.) | Selective increase during light and dark periods | Not specified | [5] |

| Slow-Wave Activity (SWA) | CST-14 (100 ng, i.c.v.) | Increase within deep SWS during the first 2 hours post-administration | Not specified | [5] |

Table 2: Regulation of Preprocortistatin (pCST) mRNA Expression in Rat Cortex

| Condition | Observation | Fold/Percent Change | Reference |

| 24-hour Sleep Deprivation | Increased steady-state pCST mRNA levels | 4-fold increase | [2][5] |

| 8-hour Sleep Recovery | pCST mRNA levels return to baseline | - | [2][5] |

| Diurnal Cycle | Oscillating steady-state pCST mRNA levels | Not specified | [5] |

Table 3: Colocalization of pCST mRNA with Neuronal Activity Markers in Cortical Interneurons of Rats

| Marker | Condition | Observation | Percent of pCST+ cells colocalized | Reference |

| c-Fos | Control | Very few double-labeled cells | Not specified | [2] |

| c-Fos | 24-hour Sleep Deprivation | Dramatic increase in double-labeled cells | Not specified | [2] |

| Phospho-ERK1/2 (pERK1/2) | Control | Basal level of colocalization | 13 ± 1.4% | [2] |

| Phospho-ERK1/2 (pERK1/2) | 24-hour Sleep Deprivation | Decrease in double-labeled cells | 2.6 ± 0.5% | [2] |

Signaling Pathways of Cortistatin in Sleep Regulation

Cortistatin exerts its effects on SWS through a multi-faceted signaling cascade involving specific ion channels and receptor systems within cortical and hippocampal circuits.

Modulation of the Hyperpolarization-Activated Cation Current (Ih)

A key mechanism distinguishing cortistatin from somatostatin is its ability to augment the hyperpolarization-activated cation current (Ih).[6] This current is crucial for regulating neuronal excitability and oscillatory activity.

Interaction with Ghrelin and GABAA Receptors

Cortistatin's signaling pathway also involves crosstalk with the ghrelin and GABAA receptor systems.[7] This interaction is particularly relevant as cortistatin is expressed in GABAergic interneurons.[7]

Detailed Experimental Protocols

Reproducing the key findings on cortistatin's role in SWS requires precise experimental procedures. The following sections provide detailed methodologies for the pivotal experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is for the direct administration of substances into the cerebral ventricles to study their effects on the central nervous system.

-

Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates (e.g., AP -0.8 mm, ML +1.3 mm from bregma). The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Injection Procedure: For injection, an internal cannula connected to a microsyringe is inserted into the guide cannula. A small volume (e.g., 1-5 µl) of CST-14 solution (e.g., 100 ng in sterile saline) or vehicle is infused slowly over several minutes.[8][9][10]

-

Post-Injection Monitoring: Following the injection, animals are returned to their home cages for EEG/EMG recording and behavioral observation.

EEG/EMG Electrode Implantation and Sleep Recording

This procedure allows for the monitoring of brain activity (EEG) and muscle tone (EMG) to score sleep-wake states.

-

Electrode Preparation: Prepare EEG screw electrodes and EMG wire electrodes.

-

Surgical Implantation: Under anesthesia and in a stereotaxic frame, implant two EEG screw electrodes over the frontal and parietal cortices. Insert two EMG wire electrodes into the nuchal muscles.

-

Connector Assembly: The leads from the EEG and EMG electrodes are connected to a pedestal, which is then secured to the skull with dental cement.

-

Recovery: Allow a one-week recovery period.

-

Recording: House the animal in a recording chamber and connect the head-mounted pedestal to a recording cable. Record EEG and EMG signals continuously for the duration of the experiment.

-

Sleep Scoring: The recorded data is segmented into epochs (e.g., 10-30 seconds) and scored as wakefulness, NREM sleep (including SWS), or REM sleep based on standard criteria for EEG frequency and amplitude, and EMG activity.[11]

In Situ Hybridization for Preprocortistatin mRNA

This technique is used to visualize the expression of pCST mRNA within brain tissue.

-

Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

-

Sectioning: Coronal brain sections (e.g., 20-40 µm) are cut on a cryostat and mounted on coated slides.

-

Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense riboprobe for rat pCST mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are pretreated and then hybridized with the labeled probe overnight at an elevated temperature (e.g., 65°C).

-

Washing: Stringent washes are performed to remove non-specifically bound probe.

-

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate (e.g., NBT/BCIP) is then applied to visualize the mRNA signal.[12][13][14]

-

Analysis: The distribution and intensity of the signal are analyzed using light microscopy.

Immunohistochemistry for c-Fos and Phospho-ERK1/2

This method is used to detect the expression of the immediate early gene c-Fos and the activated form of the ERK1/2 kinase, which are markers of neuronal activity and signaling.

-

Tissue Preparation: Perfuse and section the brain tissue as described for in situ hybridization.

-

Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step to unmask the epitope.

-

Blocking: The sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for c-Fos or pERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: The sections can be counterstained with a nuclear stain (e.g., DAPI) and then mounted with an anti-fade mounting medium.[11][15]

-

Imaging and Analysis: The fluorescent signal is visualized using a fluorescence or confocal microscope. For colocalization studies with in situ hybridization, the two protocols can be combined.

Experimental and Logical Workflows

The investigation of cortistatin's role in SWS involves a logical progression of experiments, from initial observations to mechanistic studies.

Conclusion

The evidence presented in this technical guide strongly supports a pivotal role for cortistatin in the homeostatic regulation of slow-wave sleep. Through its unique signaling mechanisms, particularly the modulation of the Ih current and its interplay with the ghrelin and GABAergic systems, cortistatin promotes the deep, restorative stages of sleep. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the therapeutic potential of targeting the cortistatin pathway for the treatment of sleep disorders. Future studies should aim to further elucidate the specific cortistatin receptor and the downstream intracellular signaling cascades to develop novel and highly selective pharmacological agents.

References

- 1. Sleep Homeostasis and Cortical Synchronization: I. Modeling the Effects of Synaptic Strength on Sleep Slow Waves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colocalization of parvalbumin and somatostatin-like immunoreactivity in the mouse hippocampus: quantitative analysis with optical dissector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intra-cerebroventricular Administration of Crocin Attenuates Sleep Deprivation-induced Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Increased sleep following intracerebroventricular injection of the delta sleep-inducing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Rapid In Situ Hybridization using Oligonucleotide Probes on Paraformaldehyde-prefixed Brain of Rats with Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cortistatin: An Endogenous Anti-inflammatory Factor and its Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin, a cyclic neuropeptide structurally related to somatostatin (B550006), has emerged as a significant endogenous regulator of the immune system with potent anti-inflammatory properties.[1][2][3] Produced by various immune cells, cortistatin exerts its effects through a multi-receptor system, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory responses.[4] This technical guide provides an in-depth overview of cortistatin's mechanisms of action, supported by quantitative data from key experimental models. It details the experimental protocols used to elucidate its function and visualizes the complex signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development, highlighting the therapeutic potential of cortistatin for a range of inflammatory and autoimmune disorders.

Introduction

Cortistatin is a neuropeptide that shares high structural similarity with somatostatin, allowing it to bind to all five somatostatin receptors (SSTR1-5).[5] However, its functions are distinct and, in some cases, more potent than somatostatin, particularly in the immune system.[1][2] Unlike somatostatin, cortistatin is expressed in immune cells, including lymphocytes, monocytes, and macrophages, and its expression levels correlate with immune cell activation and differentiation.[1] A key distinction is cortistatin's ability to bind to the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, which is a major mediator of its immunomodulatory effects.[4][6] This multi-receptor promiscuity allows cortistatin to exert a broad spectrum of anti-inflammatory actions, positioning it as a critical endogenous factor in maintaining immune homeostasis and resolving inflammation.[4]

Mechanisms of Anti-inflammatory Action

Cortistatin's anti-inflammatory effects are multifaceted, involving direct action on immune cells to suppress inflammatory cascades and promote regulatory pathways.

Receptor Binding and Signaling

Cortistatin's superior anti-inflammatory potency compared to somatostatin is attributed to its capacity to activate a wider range of receptors and signaling pathways.[1][2]

-

Somatostatin Receptors (SSTRs): Cortistatin binds to all five SSTR subtypes. The anti-inflammatory effects are partially mediated through these Gαi-coupled receptors, particularly sst2, leading to the inhibition of intracellular signaling pathways involving protein kinase A and calcium release.[7]

-

Ghrelin Receptor (GHSR1a): This receptor is a major mediator of cortistatin's immunomodulatory actions.[4] Binding to GHSR1a, which is also a G-protein coupled receptor, contributes significantly to its potent anti-inflammatory effects, an action not shared by somatostatin.[6] The use of GHSR1 antagonists has been shown to partially reverse the inhibitory effects of cortistatin on inflammatory T-cell responses.[6]

-

Other Receptors: Evidence suggests the potential involvement of other receptors, such as MrgX2, and possibly a yet-unidentified cortistatin-specific receptor, which could further explain its unique biological functions.[5]

Effects on Immune Cells

Cortistatin directly modulates the function of key innate and adaptive immune cells.

-

Macrophages: Cortistatin acts as a potent macrophage-deactivating factor.[1] It significantly inhibits the production of a wide array of pro-inflammatory mediators by activated macrophages, including cytokines (TNF-α, IL-1β, IL-6, IL-12), chemokines (MIP-2, RANTES), and nitric oxide (NO).[1][2][8] This deactivation of resident and infiltrating macrophages is considered a primary mechanism of its anti-inflammatory action.[8]

-

T Lymphocytes: Cortistatin plays a crucial role in modulating T-cell responses, particularly in the context of autoimmune diseases characterized by Th1 and Th17-driven pathology. It suppresses the expansion of antigen-specific Th1 cells and down-regulates the production of Th1-associated cytokines like IFN-γ.[1][9] In models of autoimmune myocarditis, cortistatin was shown to inhibit cardiomyogenic T-cell driven inflammatory responses, reducing the infiltration of IFN-γ+ and IL-17+ cells into heart tissue.[6] Furthermore, it promotes immune tolerance by increasing the production of the regulatory cytokine IL-10 by T lymphocytes.[1]

-

Neutrophils and Dendritic Cells: By inhibiting the production of chemokines such as MIP-2, cortistatin reduces the recruitment of neutrophils to sites of inflammation.[1][4] It also deactivates the co-stimulatory capacity of dendritic cells on T-cells, thereby limiting the clonal expansion of inflammatory T-cell subsets.[4]

Downstream Signaling Pathways

Cortistatin's engagement with its receptors initiates intracellular signaling cascades that ultimately suppress inflammatory gene expression. A key target is the NF-κB signaling pathway , a central regulator of inflammation.[10] In models of inflammatory airway disease, cortistatin deficiency led to enhanced activation of the NF-κB pathway, an effect that could be antagonized by an NF-κB inhibitor.[10] This indicates that cortistatin exerts its anti-inflammatory effects, at least in part, by curbing NF-κB activation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of cortistatin on the production of various inflammatory mediators in different experimental models.

Table 1: Effect of Cortistatin on Pro-inflammatory Mediator Production by LPS-Activated Macrophages in vitro

| Mediator | Concentration of Cortistatin | % Inhibition / Reduction | Reference |

| TNF-α | 10⁻⁸ M | Significant inhibition | [2] |

| IL-6 | 10⁻⁸ M | Significant inhibition | [2] |

| Nitric Oxide (NO) | 10⁻⁸ M | Significant inhibition | [2] |

| IL-1β | 10⁻⁸ M | Inhibited | [1] |

| IL-12 | 10⁻⁸ M | Inhibited | [1] |

| MIP-2 (CXCL2) | 10⁻⁸ M | Inhibited | [1] |

| RANTES (CCL5) | 10⁻⁸ M | Inhibited | [1] |

Data derived from studies using peritoneal macrophages stimulated with Lipopolysaccharide (LPS).

Table 2: In vivo Effects of Cortistatin Treatment in a Murine Model of Endotoxemia (LPS-induced)

| Mediator | Tissue/Fluid | Treatment Protocol | Outcome | Reference |

| TNF-α | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| IL-6 | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| IL-1β | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| IFN-γ | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| IL-12 | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| MIP-2 | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| RANTES | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Reduced levels | [2][8] |

| IL-10 | Serum, Peritoneum, Liver, Lung | 2 nmol/mouse, 30 min post-LPS | Increased levels | [2][8] |

Table 3: In vivo Effects of Cortistatin Treatment in a Murine Model of IBD (TNBS-induced Colitis)

| Mediator | Tissue/Fluid | Outcome | Reference |

| TNF-α | Colon, Serum | Down-regulated | [1] |

| IFN-γ | Colon | Down-regulated | [1] |

| IL-6 | Colon, Serum | Down-regulated | [1] |

| IL-1β | Colon, Serum | Down-regulated | [1] |

| IL-12 | Colon | Down-regulated | [1] |

| IL-17 | Colon | Down-regulated | [1] |

| MIP-2 | Colon, Serum | Down-regulated | [1] |

| IP-10 | Colon | Reduced production | [1] |

| IL-10 | Colon | Increased levels | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on cortistatin.

In vitro Macrophage Stimulation Assay

This protocol is used to assess the direct effect of cortistatin on macrophage activation.

-

Cell Isolation: Peritoneal macrophages are harvested from mice (e.g., BALB/c) by peritoneal lavage with sterile PBS.

-

Cell Culture: Cells are washed, counted, and plated in culture dishes. After adherence (approx. 2 hours), non-adherent cells are washed away.

-

Stimulation: Adherent macrophages are pre-incubated with varying concentrations of cortistatin (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control for 30 minutes.[2]

-

Activation: Macrophages are then stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/ml) to induce an inflammatory response.[2]

-

Sample Collection: Supernatants are collected at various time points (e.g., 6, 12, 24 hours) after LPS stimulation.

-

Analysis: The concentrations of cytokines (TNF-α, IL-6, IL-1β, etc.) and nitric oxide (measured as nitrite (B80452) using the Griess reagent) in the supernatants are quantified using ELISA and colorimetric assays, respectively.[2]

Murine Model of Lethal Endotoxemia

This model simulates systemic inflammation seen in sepsis.

-

Animal Model: BALB/c mice are typically used.

-

Induction of Endotoxemia: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS (e.g., 400 µ g/mouse ).[2]

-

Treatment: A single dose of cortistatin (e.g., 2 nmol/mouse) or vehicle is administered i.p. at a specific time point relative to the LPS challenge (e.g., 30 minutes post-LPS).[2]

-

Monitoring: Survival is monitored over a period of several days.

-

Sample Collection for Analysis: In separate cohorts, mice are euthanized at various time points after LPS injection. Blood is collected for serum, and peritoneal fluid and organs (liver, lung, intestine) are harvested.[2]

-

Analysis: Tissues are homogenized to measure local inflammatory mediator levels. Serum, peritoneal fluid, and tissue extracts are analyzed for cytokines, chemokines, and acute-phase proteins (e.g., Serum Amyloid A) using ELISA or multiplex assays.[2] Histopathological analysis of organs is performed to assess inflammatory cell infiltration and tissue damage.

Murine Model of Inflammatory Bowel Disease (TNBS-Colitis)

This is a widely used model for Crohn's disease.

-

Animal Model: Mice are sensitized by applying 2,4,6-trinitrobenzene sulfonic acid (TNBS) to the skin.

-

Induction of Colitis: One week after sensitization, colitis is induced by intrarectal administration of TNBS in 50% ethanol.[1]

-

Treatment: Cortistatin is administered (e.g., single i.p. injection) at the onset of the disease.[1]

-

Clinical Assessment: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index.

-

Post-mortem Analysis: At the end of the experiment, colons are removed, weighed, and their length measured. Macroscopic damage is scored.[1]

-

Mediator Analysis: Colonic tissue segments are used for histological examination, protein extraction for cytokine measurement (ELISA), myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration), and isolation of lamina propria mononuclear cells (LPMC) for ex vivo stimulation and cytokine profiling.[1]

Visualizations: Signaling Pathways and Workflows

Cortistatin Anti-inflammatory Signaling Pathway

Caption: Cortistatin binds multiple receptors on immune cells to inhibit NF-κB and pro-inflammatory cytokine production while promoting IL-10.

Toll-Like Receptor 4 (TLR4) Signaling Cascade

Caption: LPS recognition by the TLR4/MD-2 complex initiates a MyD88-dependent pathway, leading to NF-κB activation and inflammatory gene expression.

Experimental Workflow: TNBS-Induced Colitis Model

Caption: Workflow for inducing, treating, and analyzing the effects of cortistatin in the TNBS model of colitis.

Therapeutic Potential and Future Directions

The extensive body of preclinical evidence strongly supports cortistatin as a potent, endogenous anti-inflammatory agent with significant therapeutic potential for a wide range of conditions, including inflammatory bowel disease, sepsis, rheumatoid arthritis, and myocarditis.[1][2][5][6][9] Its ability to deactivate inflammatory responses at multiple levels—by inhibiting various cytokines and chemokines, suppressing pathogenic T-cell responses, and promoting regulatory cytokines—makes it an attractive candidate for a multi-step therapeutic approach.[1]

A major challenge for the clinical translation of peptide-based therapies is their short half-life in circulation.[5] To address this, novel formulations are being developed. For instance, a latent form of cortistatin has been engineered, which includes a molecular shield and a cleavage site recognized by metalloproteinases that are abundant in inflammatory sites.[5] This prodrug approach demonstrated comparable efficacy to naive cortistatin at significantly lower doses and with fewer administrations in preclinical models, representing a promising strategy to enhance its bioavailability and target specificity.[5]

Conclusion

Cortistatin is a pivotal endogenous immunoregulatory factor that orchestrates the resolution of inflammation through a complex interplay with multiple receptors on immune cells. Its ability to potently suppress a broad spectrum of inflammatory mediators while promoting regulatory responses underscores its physiological importance and therapeutic promise. The comprehensive data gathered from various experimental models provide a powerful rationale for the continued investigation and development of cortistatin-based therapies for chronic inflammatory and autoimmune diseases. Future research focusing on optimizing delivery systems and conducting clinical trials will be crucial in translating the potential of this remarkable neuropeptide into effective treatments for patients.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Cortistatin with Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin (CST) is a neuropeptide with significant structural and functional homology to somatostatin (B550006) (SST).[1][2] Like SST, cortistatin binds to all five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors (GPCRs). This interaction mediates a variety of physiological effects, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[3][4][5] While sharing many properties with somatostatin, cortistatin also exhibits distinct activities, such as the induction of slow-wave sleep and interaction with other receptors like the ghrelin receptor (GHSR1a) and the Mas-related G-protein coupled receptor member X2 (MrgX2).[2][6] This guide provides a comprehensive technical overview of the interaction between cortistatin and somatostatin receptors, focusing on quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Binding Affinities and Functional Potencies

Cortistatin-14 (B8083240) and Somatostatin-14 exhibit high affinity for all five somatostatin receptor subtypes, generally in the nanomolar to subnanomolar range. The following tables summarize the available quantitative data for the binding and functional potencies of these peptides.

Table 1: Comparative Binding Affinities (IC50, nM) of Human Cortistatin-14 and Somatostatin-14 for Human Somatostatin Receptors

| Receptor Subtype | Cortistatin-14 (IC50, nM) | Somatostatin-14 (IC50, nM) |

| SSTR1 | 5 | 1.3[7] |

| SSTR2 | 0.09 | 0.2[7] |

| SSTR3 | 0.3 | 0.6[7] |

| SSTR4 | 0.2 | 1.1[7] |

| SSTR5 | 0.3 | 0.5[7] |

Note: IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand. Lower values indicate higher binding affinity.

Table 2: Functional Potency (IC50, nM) of Cortistatin-14 and Somatostatin-14 for Inhibition of Adenylyl Cyclase

| Receptor Subtype | Cortistatin-14 (IC50, nM) | Somatostatin-14 (IC50, nM) |

| SSTR1 | Data not available | Data not available |

| SSTR2 | Data not available | Data not available |

| SSTR3 | Data not available | Data not available |

| SSTR4 | Data not available | Data not available |

| SSTR5 | Data not available | Data not available |

Signaling Pathways

Upon binding of Cortistatin or Somatostatin, somatostatin receptors, which are coupled to inhibitory G-proteins (Gαi/o), initiate a cascade of intracellular signaling events.[3][4] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in membrane hyperpolarization and a reduction in cellular excitability and secretion. Furthermore, SSTR activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation and differentiation.[3]

Caption: SSTR Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled Cortistatin or Somatostatin for a specific somatostatin receptor subtype.[8][9][10]

Workflow Diagram:

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.[8]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and recentrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Unlabeled competitor (Cortistatin-14 or Somatostatin-14) at various concentrations (typically in a serial dilution). For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., 1 µM SST-14). For total binding, add assay buffer instead of a competitor.

-

Radioligand (e.g., [125I]-Tyr11-SST-14 or [125I]-Tyr10-CST-14) at a fixed concentration, typically at or below its Kd value.

-

Cell membrane preparation (typically 10-50 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 30-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

-

Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Quantification of Bound Radioactivity:

-

Measure the radioactivity retained on the filters using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels following SSTR activation by Cortistatin or Somatostatin.[11][12]

Workflow Diagram:

Caption: HTRF cAMP Functional Assay Workflow.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the SSTR of interest in an appropriate medium.

-

Harvest the cells and resuspend them in a stimulation buffer.

-

Dispense the cell suspension into a low-volume 384-well plate.

-

-

Compound Addition and Stimulation:

-

Prepare serial dilutions of the agonist (Cortistatin-14 or Somatostatin-14) in stimulation buffer.

-

To induce a measurable level of cAMP, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

-

Add the agonist dilutions to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Following the stimulation, add the HTRF detection reagents to all wells. This typically involves a two-step addition of:

-

cAMP labeled with d2 (the HTRF acceptor).

-

An anti-cAMP antibody labeled with Europium cryptate (the HTRF donor).

-

-

These reagents are usually added in a lysis buffer to permeabilize the cells.

-

-

Incubation and Plate Reading:

-

Incubate the plate at room temperature for 60 minutes to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the cryptate-labeled antibody.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (665 nm / 620 nm).

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the sample ratios to cAMP concentrations using the standard curve.

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP production for each agonist concentration.

-

Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Cortistatin is a key endogenous ligand for somatostatin receptors, exhibiting a binding and functional profile that is largely similar to that of somatostatin. Both peptides bind with high affinity to all five SSTR subtypes and mediate their primary effects through the inhibition of adenylyl cyclase and the modulation of ion channel activity. The subtle differences in their binding affinities and their interactions with other receptor systems likely contribute to their distinct physiological roles. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of cortistatin and its therapeutic potential.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [ouci.dntb.gov.ua]

- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]

- 6. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Cortistatin with the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin, a neuropeptide with significant structural homology to somatostatin (B550006), has emerged as a molecule of interest in endocrinology and metabolic research due to its unique interaction with the ghrelin receptor (GHSR1a). Unlike somatostatin, cortistatin binds with high affinity to GHSR1a, a key regulator of growth hormone secretion, appetite, and energy homeostasis. This dual affinity for both somatostatin receptors and the ghrelin receptor positions cortistatin as a critical link between these two important physiological systems. This technical guide provides a comprehensive overview of the binding characteristics, functional implications, and downstream signaling pathways associated with the cortistatin-ghrelin receptor interaction, supported by quantitative data and detailed experimental methodologies.

Cortistatin and its Analogs: Binding Affinity Profiles

Cortistatin-14, the primary isoform, demonstrates a distinct binding profile, interacting with both the ghrelin receptor and all five somatostatin receptor subtypes (sst1-5). To dissect the specific effects mediated by GHSR1a, the synthetic analog cortistatin-8 (B1139118) was developed. Cortistatin-8 is a truncated version of cortistatin that retains its ability to bind to GHSR1a but is devoid of any affinity for somatostatin receptors, making it an invaluable tool for targeted research.[1]

| Ligand | Receptor | Binding Affinity (IC50) | Source |

| Cortistatin-14 | GHSR1a | 4.6-5.4 x 10⁻⁷ mol/L | [2] |

| Cortistatin-14 | sst1 | 5 nM | [3] |

| Cortistatin-14 | sst2 | 0.09 nM | [3] |

| Cortistatin-14 | sst3 | 0.3 nM | [3] |

| Cortistatin-14 | sst4 | 0.2 nM | [3] |

| Cortistatin-14 | sst5 | 0.3 nM | [3] |

| Cortistatin-14 | MRGPRX2 | 25 nM (EC50) | [3] |

| Cortistatin-8 | GHSR1a | Binds, but specific Ki/IC50 not reported | [1][4][5] |

| Cortistatin-8 | sst1-5 | No binding affinity | [1][4][5] |

Signaling Pathways Activated by Cortistatin at the Ghrelin Receptor

The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity.[6] Its canonical signaling pathway upon agonist binding involves coupling to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in many cellular processes.[6][7] Another important downstream signaling cascade activated by GHSR1a is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[7]

While cortistatin binds to GHSR1a, its functional effect is complex and appears to be context-dependent. Studies utilizing cortistatin-8 suggest it can act as a functional antagonist at the ghrelin receptor.[1][4] However, further research is needed to fully elucidate whether cortistatin and its analogs act as full agonists, partial agonists, antagonists, or even inverse agonists at GHSR1a under different physiological conditions. The following diagram illustrates the primary signaling cascades associated with GHSR1a activation.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound (e.g., cortistatin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing GHSR1a. The protein concentration of the membrane preparation is determined.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and a range of concentrations of the unlabeled competitor (cortistatin or its analogs).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled ghrelin to determine non-specific binding.

-

Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding to the filter. The filters are then washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing GHSR1a (e.g., HEK293 or CHO cells) are seeded in 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 60 minutes) at 37°C. An anion-transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The instrument adds varying concentrations of the test compound (cortistatin or its analogs) to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically, typically for 1-3 minutes, immediately after compound addition. The excitation and emission wavelengths are set according to the dye used (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Data Analysis: The change in fluorescence from baseline is calculated for each well. The peak fluorescence response is plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis. To assess antagonism, cells are pre-incubated with the antagonist before the addition of an agonist like ghrelin, and the shift in the agonist's dose-response curve is measured.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream signaling event of GHSR1a activation.

Detailed Methodology:

-

Cell Culture and Starvation: Cells expressing GHSR1a are grown to near confluence and then serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Compound Treatment: The starved cells are treated with various concentrations of the test compound (cortistatin or its analogs) for a specific time course (e.g., 5-30 minutes) at 37°C. A time-course experiment is often performed initially to determine the time of peak phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Detection of Phosphorylated ERK:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The bands are then visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-